6-Nitro-2,1-benzoxazol

Descripción general

Descripción

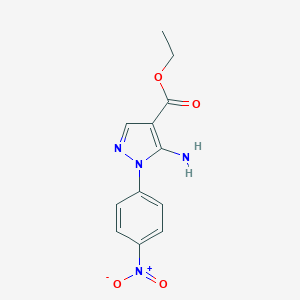

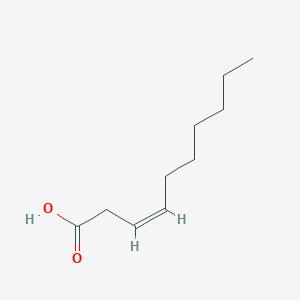

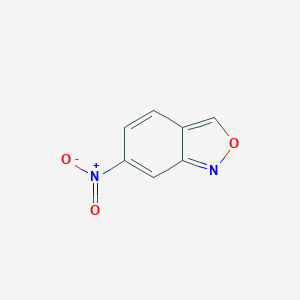

6-Nitro-2,1-benzoxazole is a chemical compound that is part of a broader class of benzoxazole derivatives. These compounds are characterized by a benzene ring fused to an oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom. The presence of a nitro group at the 6-position of the benzoxazole ring is a common feature in this class of compounds, which imparts unique chemical properties and reactivity. The nitro group is an electron-withdrawing group that can influence the electronic distribution within the molecule, affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those with nitro groups, typically involves condensation reactions of appropriate precursors. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, which are structurally related to benzoxazoles, were synthesized by condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction of the nitro derivatives to amino derivatives . Similarly, 6-methoxy-2-benzoxazolinone, a related compound, was synthesized through the formation and reduction of 5-methoxy-2-nitrophenol and subsequent fusion with urea . These methods highlight the typical synthetic routes involving nitration, reduction, and cyclization steps to construct the benzoxazole core with various substituents.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic techniques such as NMR, LC-MS, and elemental analysis . X-ray crystallography can also be employed to determine the precise molecular geometry, as was done for cyclotrisazobenzene, a related compound with a complex structure . The presence of the nitro group can influence the molecular conformation and the electronic properties of the molecule, which can be deduced from these structural analyses.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, primarily influenced by the functional groups attached to the core structure. The nitro group, in particular, can participate in reactions such as reduction to amino groups, which can then be further derivatized . The reactivity of the nitro group can also be exploited for group transfer reactions, as seen in the synthesis of nitro-substituted secondary amines . Additionally, the nitro group can affect the fluorescence behavior of benzoxazole derivatives, as it alters the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-2,1-benzoxazole derivatives are influenced by the presence of the nitro group and other substituents. These properties include solubility, melting points, and stability, which can be studied using techniques like differential scanning calorimetry and polarized microscopy . The nitro group's electron-withdrawing nature can also impact the mesomorphic behavior of benzothiazole derivatives, affecting their liquid crystalline properties . Furthermore, the electron donor-acceptor interactions within benzoxazole molecules can be significant for applications in materials science, such as the development of polymers with nonlinear optical properties .

Aplicaciones Científicas De Investigación

Química Medicinal

Benzoxazol es un andamiaje atractivo en química medicinal debido a sus diversas aplicaciones biológicas . Es un compuesto aromático heterocíclico cuya estructura comprende un anillo arilo fusionado a una porción de oxazol . El andamiaje benzoxazol original está presente en una amplia gama de productos naturales, productos farmacéuticos y materiales funcionales .

Agentes Anticancerígenos

Benzoxazol es un andamiaje que se encuentra comúnmente en compuestos anticancerígenos debido a su capacidad para dirigirse a una amplia gama de vías metabólicas y procesos celulares en la patología del cáncer . Estudios recientes han demostrado que los derivados de benzoxazol poseen una potente actividad anticancerígena . Estos derivados ejercen su función al dirigirse a varias enzimas o proteínas como las topoisomerasas del ADN, las quinasas proteicas, las desacetilasas de histonas, las ciclooxigenasas, las colinesterasas, etc. que están involucradas en la vía de formación y proliferación del cáncer .

Propiedades Antimicrobianas

Muchos compuestos naturales y sintéticos que contienen benzoxazol exhiben una amplia gama de actividades biológicas, incluidas las propiedades antimicrobianas .

Propiedades Antioxidantes

Los compuestos que contienen benzoxazol también exhiben propiedades antioxidantes .

Propiedades Antivirales

Se ha encontrado que los compuestos que contienen benzoxazol tienen propiedades antivirales .

Propiedades Antituberculosas

Se ha encontrado que los compuestos que contienen benzoxazol tienen propiedades antituberculosas

Safety and Hazards

Direcciones Futuras

Benzoxazole derivatives, including 6-Nitro-2,1-benzoxazole, have found wide applications in various branches of medicine, technology, and agriculture. They have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators . Future research may focus on developing new synthetic methodologies and exploring their potential applications in various fields.

Mecanismo De Acción

Target of Action

6-Nitro-2,1-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the target proteins or enzymes leads to changes in their activity, thereby affecting the progression of the disease.

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . By interacting with key enzymes and proteins, benzoxazole derivatives can disrupt the normal functioning of these pathways, leading to the inhibition of disease progression.

Pharmacokinetics

Benzoxazole derivatives are known for their diverse biological applications, suggesting they have suitable adme properties for drug development .

Result of Action

The result of the action of 6-Nitro-2,1-benzoxazole is the modulation of disease progression. By interacting with key targets and affecting biochemical pathways, this compound can inhibit the growth and proliferation of disease cells, thereby exhibiting therapeutic effects .

Propiedades

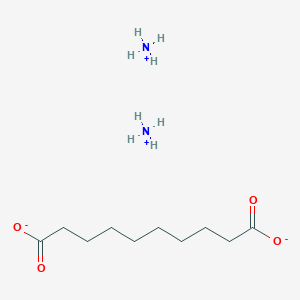

IUPAC Name |

6-nitro-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKBYHFZXHKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295022 | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15264-44-5 | |

| Record name | 15264-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.